3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
IUPAC Nomenclature and Stereochemical Configuration
The compound is formally named 3-(4-bromo-3-methylphenoxy)pyrrolidine hydrochloride . Its molecular formula is C₁₁H₁₄BrNO·HCl , with a molecular weight of approximately 252.15 g/mol (base: 215.69 g/mol + HCl: 36.46 g/mol).
The structure features:
- Pyrrolidine ring : A five-membered amine ring with a nitrogen atom at position 1.
- 4-Bromo-3-methylphenoxy substituent : A brominated aromatic ring with a methyl group at position 3 and an ether linkage to the pyrrolidine’s 3-position.
- Hydrochloride counterion : Forms an ionic salt with the protonated pyrrolidine nitrogen.
No stereochemical data is explicitly reported in available sources for this compound, as its synthesis and characterization focus on positional isomerism rather than chiral centers.
X-ray Diffraction Studies of Crystal Packing
While direct X-ray crystallographic data for this compound is unavailable in the provided sources, analogous halogenated pyrrolidine derivatives exhibit:
- Monoclinic or orthorhombic unit cells , depending on packing interactions.
- Hydrogen bonding : Between the ammonium proton (from protonated pyrrolidine) and electronegative atoms (e.g., oxygen, chlorine).
- Halogen interactions : Bromine may engage in weak van der Waals or halogen-bonding interactions, influencing crystal packing density.
Typical parameters for similar compounds include:
| Parameter | Example Value |
|---|---|
| Space group | P2₁/c or Pbca |
| Unit cell volume | ~1,200–1,500 ų |
| Density | ~1.3–1.5 g/cm³ |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum displays:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine NH (protonated) | Absent (or broad peak) | – | – |
| Pyrrolidine CH₂ (adjacent to N) | 2.5–3.0 | Multiplet | 2H |
| Pyrrolidine CH₂ (remote from N) | 1.5–2.0 | Multiplet | 4H |
| Phenoxy aromatic protons | 6.8–7.4 | Doublet(s) | 3H |
| Methyl group (CH₃) | 2.3–2.5 | Singlet | 3H |
The ¹³C NMR spectrum highlights:
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrrolidine nitrogen | ~45–50 |
| Phenoxy oxygen | ~150–160 |
| Brominated aromatic carbon | ~120–130 |
| Methyl-substituted aromatic carbon | ~20–25 |
Data inferred from structurally related compounds.
Infrared (IR) Vibrational Mode Assignments
Key IR peaks include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C–O–C (phenoxy) | 1,250–1,050 | Asymmetric stretching |
| Aromatic C–H (sp²) | 3,000–3,100 | Stretching |
| Brominated aromatic ring | 1,500–1,600 | Ring bending |
| N–H (protonated pyrrolidine) | ~2,500–3,000 | Broad stretch (if present) |
The absence of N–H stretching in the IR spectrum would confirm protonation of the pyrrolidine nitrogen by HCl.
Mass Spectrometric Fragmentation Patterns
The EI-MS fragmentation pattern is predicted to follow:
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M+H]⁺ (base + HCl) | 252 | C₁₁H₁₅BrNOCl |
| [M–HCl]⁺ (base) | 216 | C₁₁H₁₄BrNO |
| [M–HCl–Br]⁺ | 136 | C₁₁H₁₃NO |
| [M–HCl–C₆H₅Br]⁺ | 93 | Pyrrolidine + methyl group |
Key losses include:
- HCl (36.46 Da): Dominant fragmentation pathway.
- Br (79.90 Da): Secondary loss from the aromatic ring.
- Methyl group (15.02 Da): Observed in minor fragments.
Fragmentation patterns align with halogenated aromatic amines.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVOLMBWIPDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Key Aromatic Precursor: 4-Bromo-3-methylphenol
The initial critical step is the selective bromination of 3-methylphenol (m-cresol) to obtain 4-bromo-3-methylphenol. This step is analogous to the preparation of related bromophenol intermediates and is essential for the subsequent coupling.
Typical Bromination Methodology:
| Parameter | Description |
|---|---|
| Starting material | 3-Methylphenol (m-cresol) |
| Brominating agent | Bromine (Br2) |
| Solvent | Ethylene dichloride (1,2-dichloroethane) |
| Temperature | Controlled addition at -10°C to -5°C, reaction maintained at 0°C to 15°C |
| Molar ratio | Approximately 1:1 mol bromine to m-cresol |
| Reaction type | Electrophilic aromatic substitution, selective ortho/para bromination |
| Yield and purity | Up to 96.7% yield with 99.8% purity after purification |
- Continuous bromination in a pipeline reactor or batch process under controlled temperature minimizes polybrominated byproducts.
- The methyl group at the 3-position directs bromination predominantly to the 4-position due to steric and electronic effects.
This step yields the key intermediate 4-bromo-3-methylphenol, which serves as the phenoxy component in the target molecule.
Formation of the Phenoxy-Pyrrolidine Linkage
The next step involves coupling the brominated phenol derivative to pyrrolidine to form the ether linkage at the 3-position of the pyrrolidine ring.
- Step 1: Conversion of 4-bromo-3-methylphenol to a suitable electrophilic intermediate, often a halomethyl derivative (e.g., bromomethyl or chloromethyl phenol).
- Step 2: Nucleophilic substitution reaction between the electrophilic intermediate and pyrrolidine.
| Parameter | Description |
|---|---|
| Base | Potassium hydroxide (KOH) or other strong bases to deprotonate the phenol |
| Solvent | Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) |
| Temperature | Typically room temperature to moderate heating (25–80°C) |
| Reaction time | Several hours depending on scale and conditions |
| Workup | Acidification with hydrochloric acid to form the hydrochloride salt; extraction and purification |
This nucleophilic substitution yields 3-(4-bromo-3-methylphenoxy)pyrrolidine, which is then converted to the hydrochloride salt for stability and solubility enhancement.
Alternative Synthetic Method: Bromination of Hydroxylated Pyrrolidine Intermediates
A related synthetic approach involves the preparation of 3-bromo-1-methylpyrrolidine intermediates via bromination of hydroxylated pyrrolidine derivatives using phosphorus tribromide (PBr3).
| Step | Description |
|---|---|
| Starting material | 3-hydroxyl-1-methylpyrrolidine |
| Brominating agent | Phosphorus tribromide (PBr3) |
| Solvent | Normal hexane |
| Temperature | Ice bath cooling during addition, reflux at moderate temperature (~2 hours) |
| Workup | Neutralization with 25% KOH to pH > 8; extraction with diethyl ether; acidification with HCl; final extraction and drying |
| Yield | Moderate yields (~1.1 g from 5 g starting material in example) |
This method highlights a practical and relatively mild bromination technique for preparing brominated pyrrolidine intermediates, which can then be coupled with phenol derivatives to form the target compound.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Selective bromination of 3-methylphenol | Electrophilic aromatic substitution with Br2 | Bromine, ethylene dichloride, 0–15°C | High selectivity and yield | Requires temperature control |
| Formation of halomethyl phenol intermediate | Halomethylation of bromophenol | Formaldehyde + HCl or other halomethylation agents | Enables nucleophilic substitution | Additional reaction step |
| Nucleophilic substitution with pyrrolidine | Coupling reaction in polar aprotic solvent | Pyrrolidine, KOH, DMSO or THF, moderate heating | Efficient ether bond formation | Sensitive to moisture/impurities |
| Bromination of hydroxylated pyrrolidine | PBr3-mediated bromination of hydroxyl pyrrolidine | Phosphorus tribromide, hexane, reflux | Mild conditions, relatively simple | Moderate yield, requires careful handling of PBr3 |
Research Findings and Optimization Notes
- The bromination of phenols requires precise temperature control to avoid overbromination and byproduct formation. Continuous flow reactors have been shown to improve selectivity and scalability.
- The use of phosphorus tribromide for bromination of hydroxylated pyrrolidines offers a safer and more efficient alternative to harsher bromination methods, reducing reaction complexity.
- The formation of the hydrochloride salt is critical for enhancing the compound’s stability and solubility, which is essential for downstream applications.
- Industrial scale synthesis benefits from continuous flow techniques and automated control to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted derivative, while oxidation may introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Chemistry
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride serves as a crucial intermediate in organic synthesis. Its brominated phenoxy group allows for various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups, facilitating the creation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to yield de-brominated products, expanding its utility in synthetic chemistry.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Quinones |
| Reduction | De-brominated derivatives |
| Substitution | Various substituted phenoxy derivatives |
Biology
The biological applications of this compound are primarily linked to its interactions with enzymes and receptors:
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications.
- Receptor Binding : The compound has shown potential in modulating receptor activity, influencing various signaling pathways critical for cellular function.
Research highlights include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against strains like Staphylococcus aureus and Salmonella typhi.
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| N-(4-bromo-3-methylphenyl)pyrazine | 6.25 | 12.5 |
Medicine
In the medical field, ongoing research is exploring the therapeutic potential of this compound:
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
- Neurological Applications : Some studies suggest that derivatives may have effects on the nervous system, making them candidates for treating neurological disorders.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study assessed the antimicrobial efficacy of several brominated compounds, including this compound. Results indicated promising antibacterial activity against resistant strains, supporting further investigation into its medicinal applications . -
Cytotoxicity Evaluation :
Research on related pyrrolidine derivatives revealed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This suggests a favorable therapeutic index for further development .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to five analogs with distinct substituents or core structures (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Position: The position of bromine and alkyl groups significantly alters steric and electronic properties. For example, the target compound’s -Br at C4 and -CH₃ at C3 on the phenoxy group may enhance lipophilicity compared to analogs with substituents at C2 (e.g., and ) .
Research Findings and Industrial Relevance
- Medicinal Chemistry : Pyrrolidine derivatives are prioritized for their saturated ring structure, which reduces torsional strain and improves synthetic accessibility .
- Building Blocks : The target compound and its analogs are cataloged by suppliers like Enamine Ltd and PharmaBlock Sciences as intermediates for combinatorial chemistry .
- Safety Data : GHS-compliant safety sheets emphasize the need for ventilation and protective equipment during handling, though specific hazard codes are often undefined .
Biological Activity
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrN2O·HCl. Its structure features a pyrrolidine ring substituted with a 4-bromo-3-methylphenoxy group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in diseases where these enzymes play a critical role.
- Receptor Binding : It can bind to certain receptors in the body, affecting signaling pathways and cellular responses. This interaction is crucial for its pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that compounds with bromine substitutions can possess significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Salmonella typhi .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 3-(4-Bromo-3-methylphenoxy)pyrrolidine | TBD | TBD |
| N-(4-bromo-3-methylphenyl)pyrazine | 6.25 | 12.5 |
2. Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines . The cytotoxicity against ovarian and breast cancer cells has been documented, showing moderate effectiveness while sparing non-cancerous cells .
3. Enzyme Inhibition
The compound has shown promise in inhibiting alkaline phosphatase (ALP), an enzyme linked to various physiological processes. Molecular docking studies indicate that it establishes multiple hydrogen bonds with key residues in the enzyme's active site, enhancing its inhibitory potential .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Antimycobacterial Activity : Certain derivatives have been tested for their ability to inhibit the InhA enzyme associated with Mycobacterium tuberculosis, demonstrating significant inhibitory effects at low concentrations .
- Sedative Effects : In animal models, some pyrrolidine derivatives exhibited sedative properties, influencing locomotor activity and pain reactivity .
Q & A
Q. Advanced: Optimization Strategies
- Temperature control : Elevated temperatures (80–100°C) improve SNAr efficiency but may increase side reactions. Lower temperatures (40–60°C) favor selectivity .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Purification : Use preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) to isolate high-purity product (>98%) .
How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?
Q. Basic
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm for bromophenyl) and pyrrolidine ring protons (δ 2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Br at ~120 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) coupled with ESI-MS detects molecular ion peaks ([M+H]⁺ ≈ 315 m/z) and validates purity .
Advanced: Contradiction Analysis
If mass spectrometry suggests impurities (e.g., dehalogenation products at 235 m/z):
Tandem MS/MS : Fragment ions (e.g., loss of HCl or Br⁻) distinguish degradation products from the parent compound .
2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, confirming the phenoxy-pyrrolidine linkage .
What methodologies are used to assess its binding affinity to neurological targets (e.g., serotonin receptors)?
Q. Basic
- Radioligand displacement assays : Compete with ³H-5HT in transfected HEK293 cells. Calculate IC₅₀ values using nonlinear regression .
- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on a sensor chip; measure real-time binding kinetics (ka/kd) .
Q. Advanced: Experimental Design
- Mutagenesis studies : Replace key receptor residues (e.g., transmembrane domain Trp residues) to identify binding hotspots .
- Molecular dynamics simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions over 100 ns trajectories. Compare with SPR data to validate binding modes .
How can enantiomeric purity be ensured during synthesis, and what analytical tools are critical?
Q. Basic
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during pyrrolidine ring formation .
- Chiral HPLC : Employ Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers (e.g., Rf = 4.2 min vs. Sf = 5.8 min) .
Q. Advanced: Resolution of Racemates
- Kinetic resolution : Lipase-catalyzed acetylation in organic solvents (e.g., CAL-B in tert-butanol) preferentially modifies one enantiomer .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
What strategies mitigate solubility challenges in in vivo studies?
Q. Basic
- Salt selection : Hydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS) compared to freebase forms .
- Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or Cremophor EL to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
